(R)-7-Methyl-1,4-diazepan-5-one (R)-7-Methyl-1,4-diazepan-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002831
InChI: InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

(R)-7-Methyl-1,4-diazepan-5-one

CAS No.:

Cat. No.: VC16002831

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-7-Methyl-1,4-diazepan-5-one -

Specification

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name (7R)-7-methyl-1,4-diazepan-5-one
Standard InChI InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Standard InChI Key BJPCEVKBOAXMAH-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1CC(=O)NCCN1
Canonical SMILES CC1CC(=O)NCCN1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a seven-membered 1,4-diazepane ring with a ketone group at position 5 and a methyl group at position 7. The (R)-configuration at the 7-position introduces chirality, critical for its biological interactions. The SMILES notation CC1CC(=O)NCCN1\text{CC1CC(=O)NCCN1} delineates the connectivity, while the InChIKey BJPCEVKBOAXMAH-UHFFFAOYSA-N\text{BJPCEVKBOAXMAH-UHFFFAOYSA-N} uniquely identifies its stereochemical profile . X-ray crystallographic analyses of analogous 1,4-diazepane derivatives reveal chair conformations stabilized by intramolecular hydrogen bonds and van der Waals interactions .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+129.10224124.5
[M+Na]+151.08418132.6
[M+NH4]+146.12878130.9
[M-H]-127.08768123.7

These values aid in mass spectrometry-based identification . Density functional theory (DFT) calculations on similar diazepanes suggest that the chair conformation minimizes steric strain, with puckering parameters comparable to those observed in crystallographic studies .

Synthesis and Enantioselective Production

Chemical Synthesis

Early synthetic routes to 1,4-diazepanes often involved condensation reactions between diamines and ketones. For (R)-7-Methyl-1,4-diazepan-5-one, a patent by Merck & Co. describes the use of 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid coupled with 1-benzyloxycarbonyl-5(R)-methyl-1,4-diazepane hydrochloride using ethylcarbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) . Deprotection via catalytic hydrogenation yields the free amine intermediate, which is subsequently functionalized.

Biocatalytic Approaches

Recent advances employ imine reductases (IREDs) for enantioselective synthesis. A 2020 study demonstrated the use of IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) to catalyze intramolecular reductive amination of aminoketones, achieving enantiomeric excess (ee) >99% for (R)-isomers . Mutagenesis of IR1 (Y194F/D232H) enhanced catalytic efficiency 61-fold, enabling scalable production .

Physicochemical Properties

Experimental data for the exact compound remain limited, but analogues provide insights:

  • Melting Point: 119–121°C (for a related methanone derivative) .

  • Boiling Point: ~522°C (estimated via group contribution methods) .

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMSO, DMF) due to the ketone and amine functionalities.

The compound’s logP (calculated: ~0.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Pharmacological Applications

Orexin Receptor Antagonism

(R)-7-Methyl-1,4-diazepan-5-one derivatives are intermediates in synthesizing Suvorexant, a dual orexin receptor antagonist approved for insomnia treatment . Molecular docking studies with the human orexin receptor (3ERT) demonstrate binding affinities (ΔG8.9kcal/mol\Delta G \approx -8.9 \, \text{kcal/mol}), attributed to hydrogen bonding with Gln89 and hydrophobic interactions with Phe227 .

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